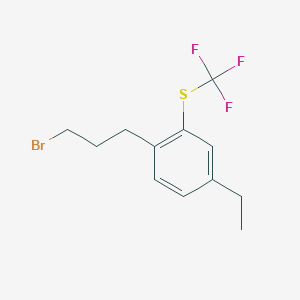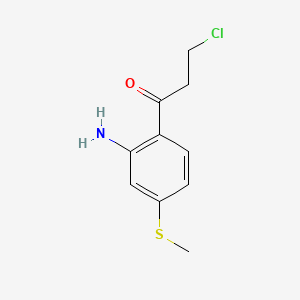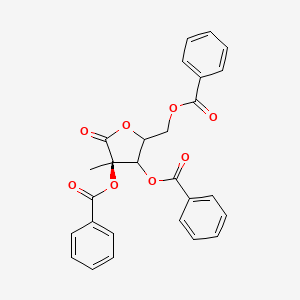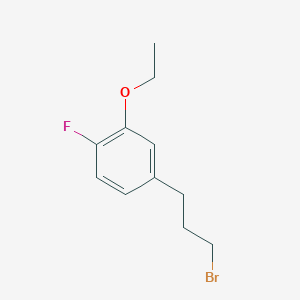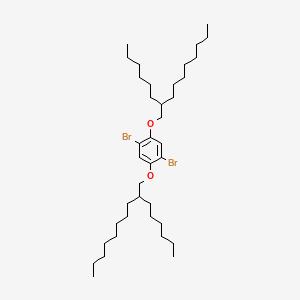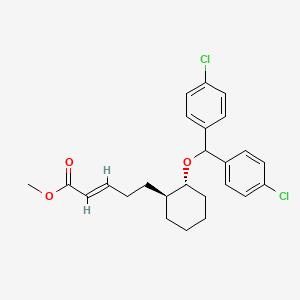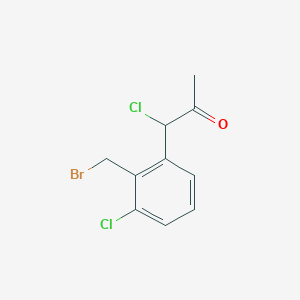
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl and a chlorophenyl group attached to a chloropropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by halogenation. The Friedel-Crafts acylation introduces the acyl group, and subsequent halogenation steps introduce the bromomethyl and chlorophenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. For example, using specific catalysts and solvents can enhance the efficiency of the halogenation steps. The use of controlled temperatures and reaction times is crucial to ensure the desired product is obtained with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromomethyl group.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromomethyl)-3-chlorobenzene: Similar structure but lacks the chloropropanone backbone.
1-(2-Chloromethyl)-3-bromophenyl)-1-chloropropan-2-one: Similar but with different halogenation pattern.
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar but with different positioning of the bromine and chlorine atoms
Uniqueness
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one is unique due to its specific combination of bromomethyl and chlorophenyl groups attached to a chloropropanone backbone.
Propriétés
Formule moléculaire |
C10H9BrCl2O |
|---|---|
Poids moléculaire |
295.98 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-3-chlorophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(14)10(13)7-3-2-4-9(12)8(7)5-11/h2-4,10H,5H2,1H3 |
Clé InChI |
YOMFOJYPSOKTKB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)Cl)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



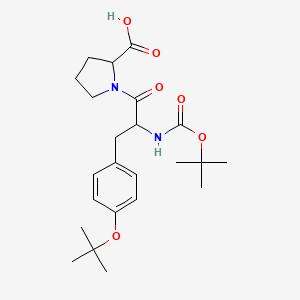

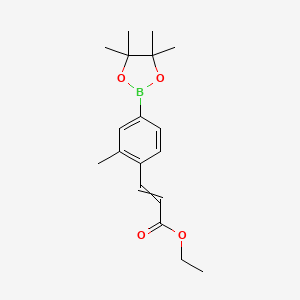
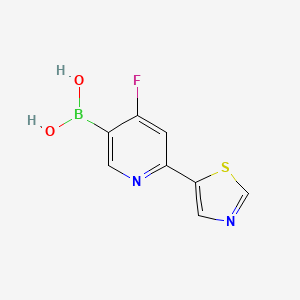
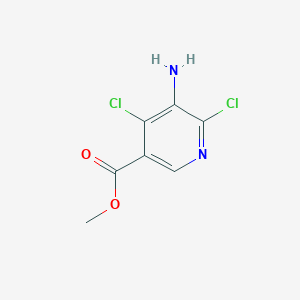

![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
